3-(10H-Phenothiazin-10-yl)propanoic acid

Description

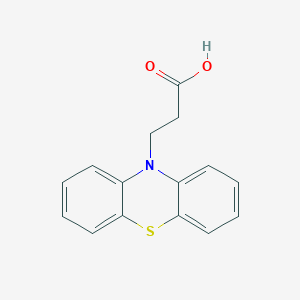

Structure

3D Structure

Properties

IUPAC Name |

3-phenothiazin-10-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-15(18)9-10-16-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTAONUWHQBAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326237 | |

| Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-03-8 | |

| Record name | Phenothiazine-10-propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenothiazin-10-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 362-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(10H-Phenothiazin-10-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenothiazin-10-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 362-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(10H-Phenothiazin-10-yl)propanoic acid, with the CAS number 362-03-8, is a derivative of the phenothiazine tricycle, a well-established pharmacophore in medicinal chemistry.[1][2] Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, anticancer, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, drawing upon data from related phenothiazine compounds to infer its likely mechanisms of action and therapeutic potential. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a solid, reddish compound at room temperature.[5][6] Its core structure consists of a tricyclic phenothiazine moiety linked to a propanoic acid side chain at the nitrogen atom.[7] This combination of a bulky, lipophilic tricycle and a polar carboxylic acid group suggests a molecule with amphiphilic properties that may influence its biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 362-03-8 | [5] |

| Molecular Formula | C₁₅H₁₃NO₂S | [5] |

| Molecular Weight | 271.34 g/mol | [5] |

| Appearance | Red Solid | [6] |

| Melting Point | 161-164 °C | [8] |

| Purity | ≥95% | [5] |

| LogP (calculated) | ~1.87 | [9] |

| Water Solubility | ~51.2 mg/L at 20°C | [9] |

Synthesis

A plausible synthetic route for this compound involves the N-alkylation of phenothiazine with a suitable three-carbon synthon. A general method for the synthesis of 10-substituted phenothiazines has been described, which can be adapted for this specific compound.[10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a phenothiazine derivative.[10]

Materials:

-

10H-Phenothiazine

-

3-Chloropropionyl chloride

-

Dimethylformamide (DMF)

-

Triethylamine

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Acylation of Phenothiazine: A solution of 3-chloropropionyl chloride (e.g., 3 M in DMF) is mixed with a solution of 10H-phenothiazine (e.g., 2 M in DMF).

-

The mixture is heated in a reactor at 100°C for a specified residence time (e.g., 5 minutes) to yield 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one.

-

Hydrolysis: The resulting intermediate is then subjected to hydrolysis to convert the ketone to a carboxylic acid. This can be achieved by heating with an aqueous acid, such as hydrochloric acid.

-

Work-up: The reaction mixture is cooled and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the extensive research on phenothiazine derivatives allows for informed predictions of its potential activities and mechanisms of action.

Neuroleptic Activity: Dopamine D2 Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of many phenothiazine derivatives is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[11][12] This antagonism helps to alleviate the positive symptoms of psychosis.[11] It is highly probable that this compound also exhibits some degree of D2 receptor antagonism.

Caption: Key signaling pathways potentially modulated by the compound.

Antimicrobial Activity

Phenothiazines have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. [4][13]Some derivatives have been shown to overcome multidrug resistance in bacteria, possibly by inhibiting efflux pumps. [14] Table 3: Reported Antimicrobial Activities of Selected Phenothiazine Derivatives

| Phenothiazine Derivative | Microorganism | Activity | Reference(s) |

| Thioridazine | Multidrug-resistant Mycobacterium tuberculosis | Bactericidal | [4] |

| Promazine Derivative (JBC 1847) | Staphylococcus aureus (MRSA) | MIC: 0.5 mg/L | [14] |

| Various Phenothiazines | Gram-positive and Gram-negative bacteria | Varied MICs | [13][14] |

Experimental Protocols for Biological Assays

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the D2 receptor. [15] Materials:

-

Cell membranes prepared from cells expressing human dopamine D2 receptors (e.g., HEK293 cells).

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Multi-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the different concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa).

-

Complete cell culture medium.

-

Test compound (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

This compound is a promising molecule within the well-established class of phenothiazine derivatives. Based on the extensive literature on related compounds, it is anticipated to exhibit a range of biological activities, most notably as a neuroleptic agent through dopamine D2 receptor antagonism and as a potential anticancer agent by inducing apoptosis and cell cycle arrest. Its antimicrobial properties also warrant further investigation. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, encouraging further research to elucidate its specific pharmacological profile and therapeutic potential. The structured data and pathway diagrams aim to provide a clear and comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 362-03-8 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 12. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 14. Frontiers | A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus [frontiersin.org]

- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-(10H-Phenothiazin-10-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a tricyclic heterocyclic compound that forms the structural backbone of a wide array of pharmacologically active molecules. Phenothiazine derivatives are well-established in medicine, primarily as antipsychotic drugs, but their therapeutic potential extends to anticancer, antimicrobial, and anti-inflammatory applications.[1] The propanoic acid moiety attached to the nitrogen atom of the phenothiazine ring system imparts acidic properties to the molecule, influencing its solubility, membrane permeability, and pharmacokinetic profile.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | This compound | [3] |

| CAS Number | 362-03-8 | [4] |

| Molecular Formula | C₁₅H₁₃NO₂S | [4][5] |

| Molecular Weight | 271.34 g/mol | [4][5] |

| Physical Form | Powder | [3] |

| Melting Point | 161-164 °C | [3] |

| pKa (Predicted) | 4.33 ± 0.10 | |

| logP (Calculated, XLogP3) | 3.7 | |

| Solubility | Moderately soluble in polar solvents. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures that can be adapted for this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Workflow for Melting Point Determination:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(10H-Phenothiazin-10-yl)propanoic acid

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(10H-Phenothiazin-10-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing phenothiazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on the known effects of substituents on the phenothiazine core and the propanoic acid side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-5 | 7.15 - 7.30 | m | 2H |

| H-1, H-8 | 7.00 - 7.15 | m | 2H |

| H-2, H-7 | 6.85 - 7.00 | m | 2H |

| H-3, H-6 | 6.70 - 6.85 | m | 2H |

| N-CH₂ | 4.10 - 4.30 | t | 2H |

| CH₂-COOH | 2.70 - 2.90 | t | 2H |

| COOH | 10.0 - 12.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 172.0 - 175.0 |

| C-4a, C-5a | 144.0 - 146.0 |

| C-1, C-8 | 127.0 - 129.0 |

| C-3, C-6 | 126.0 - 128.0 |

| C-9a, C-10a | 122.0 - 124.0 |

| C-2, C-7 | 121.0 - 123.0 |

| C-4, C-5 | 115.0 - 117.0 |

| N-CH₂ | 45.0 - 48.0 |

| CH₂-COOH | 33.0 - 36.0 |

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[1]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Given the acidic proton, DMSO-d₆ is often a good choice to observe the exchangeable proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument and Parameters:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

For ¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay (d1) of 2 seconds or longer is recommended for quantitative analysis of all carbon signals, including quaternary carbons.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering scheme for this compound.

Caption: A generalized workflow for the structural elucidation of an organic compound using NMR spectroscopy.

References

Solubility of 3-(10H-Phenothiazin-10-yl)propanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(10H-Phenothiazin-10-yl)propanoic acid (CAS 362-03-8). Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility based on structural analysis, presents the available data, and provides detailed experimental protocols for determining the precise solubility of the compound.

Introduction to this compound

This compound is a derivative of phenothiazine, a tricyclic aromatic compound known for its wide range of biological activities, particularly in the pharmaceutical field.[1] The molecule consists of a phenothiazine core linked to a propanoic acid side chain. This structural feature, combining a large, relatively nonpolar ring system with a polar carboxylic acid group, suggests an amphiphilic nature that dictates its solubility profile. The acidic propanoic acid moiety allows the compound to engage in various chemical reactions, including esterification and amide formation.[1]

Expected and Reported Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. The molecular structure of this compound suggests a varied solubility depending on the nature of the solvent.

-

Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group can form hydrogen bonds with protic solvents, suggesting favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the large phenothiazine core has nonpolar characteristics, the presence of the highly polar carboxylic acid group is expected to limit solubility in nonpolar solvents.

While comprehensive quantitative data is scarce, some qualitative and specific quantitative solubility information has been reported.

Table 1: Reported Solubility Data for this compound

| Solvent | Type | Reported Solubility | Temperature (°C) | pH |

| Water | Polar Protic | Approx. 51.2 mg/L | 20 | Approx. 6.7 |

| Ethyl Acetate | Polar Aprotic | Soluble | Not Specified | Not Specified |

| Methanol | Polar Protic | Soluble | Not Specified | Not Specified |

It is generally described as having moderate solubility in polar solvents.[1] For comparison, the parent compound, phenothiazine, is known to be soluble in hot acetic acid, benzene, and ether.[2]

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section provides detailed methodologies for both a rapid qualitative assessment and a rigorous quantitative determination using the gold-standard shake-flask method.[3]

Protocol 1: Qualitative Solubility Screening

This initial screening method provides a rapid and material-sparing way to determine a compound's approximate solubility in a range of solvents.

Objective: To quickly assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, acetonitrile, chloroform, ethyl acetate, hexane)

-

Small glass vials or test tubes with caps

-

Vortex mixer

-

Microbalance

Procedure:

-

Weigh approximately 1-2 mg of this compound and place it into a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial. This corresponds to a concentration of 1-2 mg/mL.

-

Cap the vial securely and vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: No solid particles are visible; the solution is clear.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy or contain suspended particles.

-

Insoluble: The solid material appears largely unchanged.

-

Protocol 2: Quantitative Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the precise saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Dissolution: Add a precisely known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary and should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements remains constant.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions (absorbance vs. concentration).

-

Use the calibration curve to determine the concentration of the compound in the filtered saturated sample. This concentration represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides researchers with the foundational knowledge and practical methods to accurately assess the solubility of this compound. The provided protocols, particularly the shake-flask method, are robust and adaptable for generating the high-quality data necessary for drug development and other scientific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-10-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of phenothiazine-10-propionic acid, a derivative of the versatile phenothiazine scaffold. The information presented herein is intended to support research and development activities by providing key physicochemical data and outlining relevant experimental methodologies.

Physicochemical Data

The melting point of phenothiazine-10-propionic acid has been reported as a specific value and within a narrow range. This information is critical for its identification, purification, and formulation development.

Table 1: Melting Point of Phenothiazine-10-propionic Acid

| Parameter | Value | Reference |

| Melting Point | 161 °C | [1][2] |

| Melting Point Range | > 160 - < 164.5 °C | [3] |

Stability Profile

The stability of phenothiazine and its derivatives is a critical consideration for their application, particularly in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Thermal Stability: While specific thermogravimetric analysis (TGA) data for phenothiazine-10-propionic acid is not readily available in the provided search results, studies on related phenothiazine derivatives have demonstrated high thermal stability. For instance, certain triads have shown high thermal decomposition temperatures (Td) with 5% weight loss occurring between 403-459 °C.[4] Radical salts of other derivatives have been shown to be stable up to 130°C.[5]

Chemical and Photochemical Stability: The phenothiazine core is susceptible to degradation upon exposure to light and air.[6] Oxidation is a primary degradation pathway, particularly in acidic, oxygen-saturated environments.[7] The oxidation of phenothiazine can lead to the formation of products such as 3H-phenothiazine-3-one and phenothiazine 5-oxide.[7] The rate of degradation can be influenced by pH, with increased degradation of some derivatives observed at higher pH levels.[8]

A safety data sheet for phenothiazine-10-propionic acid indicates that no data is available regarding its chemical stability and reactivity.[3] Recommended storage conditions are at 2°C - 8°C in a well-closed container, suggesting that temperature and potentially air exposure could be factors in its stability.

Electrochemical Stability: Modifications to the phenothiazine structure, such as the introduction of alkyl or alkoxy groups on the nitrogen atom, have been shown to significantly improve electrochemical stability.[5] Cyclic voltammetry (CV) has been used to demonstrate the high electrochemical stability of some donor-acceptor-donor molecules based on phenothiazine.[4]

Experimental Protocols

Detailed experimental protocols for determining the melting point and stability of phenothiazine-10-propionic acid are outlined below. These are generalized procedures based on standard analytical techniques.

3.1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is determined by heating a small sample of the material in a capillary tube and observing the temperature range over which it melts.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

Ensure the sample of phenothiazine-10-propionic acid is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

3.2. Stability Assessment Workflow

The following workflow provides a structured approach to evaluating the stability of a compound like phenothiazine-10-propionic acid under various stress conditions.

Caption: Workflow for assessing the stability of a chemical compound.

3.3. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature.

-

Apparatus: Thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of phenothiazine-10-propionic acid is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.

-

3.4. High-Performance Liquid Chromatography (HPLC) for Stability Indicating Method

-

Principle: A stability-indicating HPLC method is developed to separate the intact drug from its degradation products, allowing for the quantification of any decrease in the concentration of the active substance over time.

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis).

-

Procedure:

-

Method Development: Develop an HPLC method (selecting an appropriate column, mobile phase, flow rate, and detector wavelength) that can resolve phenothiazine-10-propionic acid from its potential degradation products.

-

Forced Degradation: Subject solutions of phenothiazine-10-propionic acid to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Study: Store samples of phenothiazine-10-propionic acid under defined storage conditions (e.g., accelerated or long-term). At specified time points, analyze the samples using the validated HPLC method to determine the concentration of the parent compound and any major degradation products.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways involving phenothiazine-10-propionic acid are not detailed in the provided literature, the phenothiazine class of compounds is known to interact with various biological systems. The diagram below illustrates a conceptual relationship between the physicochemical properties of a drug candidate, such as phenothiazine-10-propionic acid, and its progression through early-stage drug development.

Caption: Role of physicochemical properties in drug development.

References

- 1. echemi.com [echemi.com]

- 2. 10-Phenothiazine propiocic acid | 362-03-8 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Phenothiazine - Wikipedia [en.wikipedia.org]

- 7. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a tricyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse class of derivatives with a broad spectrum of biological activities.[1][2] Initially recognized for their antipsychotic properties, phenothiazine derivatives have since demonstrated significant potential in a multitude of therapeutic areas, including oncology, infectious diseases, and parasitology.[3][4][5] This technical guide provides an in-depth exploration of the biological activities of phenothiazine derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Phenothiazine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms.[6][7][8] These mechanisms include the induction of apoptosis and cell cycle arrest, modulation of critical signaling pathways, and the reversal of multidrug resistance.[3][9]

Mechanisms of Anticancer Action

1.1.1. Induction of Apoptosis and Cell Cycle Arrest: Phenothiazine derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, trifluoperazine has been shown to induce apoptosis in oral cancer models.[1] Some derivatives cause cell cycle arrest, primarily in the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[3][8] Fluphenazine and trifluoperazine, for example, can cause G0/G1 phase arrest in melanoma cells.[3]

1.1.2. Modulation of Signaling Pathways: A key aspect of the anticancer activity of phenothiazines is their ability to interfere with crucial signaling pathways that regulate cell growth, survival, and proliferation. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently overactivated in cancer. Phenothiazine derivatives can inhibit this pathway, leading to decreased cell proliferation and survival.[3][7]

-

MAPK/ERK Pathway: This pathway is also involved in cancer cell proliferation and survival. Phenothiazines have been shown to modulate this pathway, contributing to their anticancer effects.[3][7]

1.1.3. Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (ABCB1). Phenothiazine derivatives have been found to inhibit these pumps, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[1][9]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various phenothiazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for selected phenothiazine derivatives against various cancer cell lines.

Table 1: IC50 Values of Phenothiazine Derivatives Against Various Cancer Cell Lines

| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Chlorpromazine | HCT116 (Colon Carcinoma) | 5 - 7 | [2] |

| U-87MG (Glioblastoma) | ~20 (at 48h) | [10] | |

| FLT3-ITD-transfected cells | 10.34 | [11] | |

| FLT3-ITD/F692L-transfected cells | 9.60 | [11] | |

| Trifluoperazine | Oral Cancer Cells (HSC-3) | 26.65 (at 24h) | [12] |

| Oral Cancer Cells (Ca9-22) | 23.49 (at 24h) | [12] | |

| Pancreatic Cancer Cells (MiaPaCa-2) | 10.46 - 15.07 | [13] | |

| A549 (Lung Cancer) | ~10-20 | [14] | |

| Ca922 (Oral Cancer) | 14 | [15] | |

| Thioridazine | Glioblastoma Cells | Not specified | |

| Fluphenazine | Various Cancer Cell Lines | 5 - 20 | [1] |

| CWHM-974 (Novel Analog) | Various Cancer Cell Lines | 1.37 - 14.03 | [1] |

| A4 (Trifluoperazine derivative) | Ca922 (Oral Cancer) | 4.9 | [15] |

| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 (Glioblastoma) | 5.12 | [16] |

| U251 (Glioblastoma) | 9.29 | [16] | |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide derivative | MGC80–3 (Gastric Cancer) | 6.96 | [16] |

| BGC823 (Gastric Cancer) | 8.67 | [16] | |

| SGC-7901 (Gastric Cancer) | 14.91 | [16] | |

| SK-OV-3 (Ovarian Cancer) | 12.27 | [16] | |

| PC-3 (Prostate Cancer) | 12 | [17] | |

| 22Rv1 (Prostate Cancer) | 13.82 | [17] | |

| T24 (Bladder Cancer) | 9.1 | [16] | |

| SW-579 (Thyroid Cancer) | 13.12 | [16] | |

| TT (Thyroid Cancer) | 15.23 | [16] | |

| PEGylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9 | [16][18] |

| CT26 (Mouse Colon Carcinoma) | Lower than normal cells | [18] | |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | [18] |

| MCF7 (Breast Cancer) | 131.7 | [18] | |

| CT29 (Colon Cancer) | 24.19 | [16] |

Antipsychotic Activity

The primary and most well-established biological activity of phenothiazine derivatives is their antipsychotic effect, which is attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[19][20] This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[19]

Mechanism of Antipsychotic Action

Phenothiazine antipsychotics are classified based on the substituent on the nitrogen atom into aliphatic, piperidine, and piperazine groups.[4] Their therapeutic action is primarily mediated by blocking D2 dopamine receptors.[21] The affinity for these receptors varies among different derivatives, which influences their potency and side-effect profiles.

Quantitative Data: Dopamine Receptor Binding Affinity

The affinity of antipsychotic drugs for dopamine receptors is often expressed as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Dopamine D2 Receptor Binding Affinities (Ki) of Selected Phenothiazine Derivatives

| Phenothiazine Derivative | Dopamine D2 Receptor Ki (nM) | Reference(s) |

| Chlorpromazine | High Affinity (<20 nM for D4) | [22] |

| Fluphenazine | High Affinity (<20 nM for D4) | [22] |

| Thioridazine | High Affinity (<20 nM for D4) | [22] |

| Trifluoperazine | High Affinity (<20 nM for D4) | [22] |

| Clozapine (Atypical) | 135 | [23] |

| Haloperidol (Typical) | 0.517 | [23] |

| Olanzapine (Atypical) | 12.8 | [23] |

Antimicrobial Activity

Phenothiazine derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[12][16][24] Their mechanisms of action are multifaceted and include the inhibition of bacterial efflux pumps and disruption of the cell membrane.[3][12]

Mechanisms of Antimicrobial Action

3.1.1. Inhibition of Efflux Pumps: Many bacteria develop resistance to antibiotics by actively pumping them out of the cell using efflux pumps. Phenothiazines can inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[3][12] Thioridazine, for example, is a known efflux pump inhibitor.[25]

3.1.2. Membrane Disruption: Phenothiazines can interact with and disrupt the integrity of bacterial cell membranes, leading to cell death.[12]

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of phenothiazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazine Derivatives Against Various Microorganisms

| Phenothiazine Derivative | Microorganism | MIC Range (µg/mL) | Reference(s) |

| Thioridazine | Staphylococcus aureus (MRSA) | 16 - 50 | [26] |

| Enterococcus faecalis (VRE) | 16 - 32 | [26] | |

| Enterococcus faecium (VRE) | 16 - 32 | [26] | |

| Mycobacterium tuberculosis (Susceptible) | 6 - 32 | [26] | |

| Mycobacterium tuberculosis (MDR-TB) | 4 - 32 | [19][26] | |

| Acinetobacter baumannii (MDR) | 64 | [26] | |

| Mycobacterium avium | 1 - 32 | [25] | |

| S. aureus | ≤16 | [24] | |

| Trifluoperazine | S. aureus | ≤16 | [24] |

| Pathogenic Yeasts | 10 - 40 | [27] | |

| Cryptococcus neoformans | 16 | [28] | |

| Chlorpromazine | Pathogenic Yeasts | 10 - 40 | [27] |

| CWHM-974 (Novel Analog) | Pathogenic Yeasts | 4 - 8 | [29] |

| Filamentous Molds | Higher than yeasts | [29] | |

| Novel Phenothiazine Mannich Bases | S. aureus | 3.125 - 12.5 | [6] |

Antiparasitic Activity

Phenothiazine derivatives have also demonstrated activity against various parasites, including those responsible for malaria and leishmaniasis.[8][12]

Mechanism of Antiparasitic Action

The antiparasitic mechanisms of phenothiazines are still under investigation but are thought to involve the disruption of essential parasite-specific pathways. For example, in the case of malaria, they may interfere with the detoxification of heme, a process crucial for the parasite's survival.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of phenothiazine derivatives.

Anticancer Activity Assays

5.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or SDS).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

5.1.2. LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

-

Principle: An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

-

Procedure Outline:

-

Culture cells in a 96-well plate and treat with phenothiazine derivatives.

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to the supernatant.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan at a specific wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

5.1.3. Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

-

Procedure Outline:

-

Induce apoptosis in cells by treating them with phenothiazine derivatives.

-

Harvest and wash the cells.

-

Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Differentiate cell populations:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

5.1.4. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: The DNA content of cells varies depending on the cell cycle phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry.

-

Procedure Outline:

-

Treat cells with the phenothiazine derivative.

-

Harvest and fix the cells (e.g., with cold 70% ethanol) to permeabilize the membrane.

-

Treat the cells with RNase to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

-

Antimicrobial Activity Assays

5.2.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the phenothiazine derivative is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth is assessed after incubation.

-

Procedure Outline (Broth Microdilution):

-

Prepare a two-fold serial dilution of the phenothiazine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

5.2.2. Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., a phenothiazine and an antibiotic).

-

Principle: A two-dimensional array of serial dilutions of two compounds is created in a microtiter plate to test various concentration combinations simultaneously.

-

Procedure Outline:

-

Prepare serial dilutions of phenothiazine derivative A along the rows of a 96-well plate and serial dilutions of antibiotic B along the columns.

-

Each well will contain a unique combination of concentrations of both agents.

-

Inoculate all wells with a standardized microbial suspension.

-

Incubate the plate and determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of phenothiazine derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by phenothiazine derivatives.

Caption: MAPK/ERK signaling pathway and potential modulation by phenothiazine derivatives.

Caption: Antipsychotic mechanism of phenothiazines via dopamine D2 receptor blockade.

Caption: Experimental workflow for the MTT cell viability assay.

References

- 1. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repositioning antipsychotic chlorpromazine for treating colorectal cancer by inhibiting sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn-links.lww.com [cdn-links.lww.com]

- 24. researchgate.net [researchgate.net]

- 25. Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Activity of phenothiazines against medically important yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Propanoic Acid Moiety in Phenothiazine Compounds: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of the propanoic acid moiety in phenothiazine compounds, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, pharmacological effects, and physicochemical properties, this document elucidates how the incorporation of a propanoic acid functional group influences the therapeutic potential of this important class of molecules.

Introduction to Phenothiazines and the Significance of Side-Chain Modifications

Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of therapeutic agents, most notably antipsychotic drugs.[1] The pharmacological profile of phenothiazine derivatives is highly dependent on the nature of the substituent at the 10-position of the phenothiazine nucleus.[2] Modifications to this side chain can dramatically alter a compound's receptor binding affinity, pharmacokinetic properties, and overall therapeutic efficacy. This guide focuses specifically on the impact of incorporating a propanoic acid moiety at this position.

Physicochemical Properties of Phenothiazine-Propanoic Acid

The introduction of a propanoic acid group significantly alters the physicochemical characteristics of the phenothiazine scaffold. The carboxylic acid function introduces a polar, ionizable group, which can influence solubility, lipophilicity, and plasma protein binding.

Table 1: Physicochemical Properties of Phenothiazine-10-propanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂S | [3] |

| Molecular Weight | 271.34 g/mol | [3] |

| Appearance | Red Solid | - |

| Melting Point | 161-164.5 °C | - |

| Water Solubility | Approx. 51.2 mg/L at 20 °C | - |

| logP | Approx. 1.87 | - |

Synthesis of Phenothiazine-Propanoic Acid Derivatives

The synthesis of phenothiazine compounds bearing a propanoic acid side chain can be achieved through several established synthetic routes. A common method involves the N-alkylation of the phenothiazine core with a suitable three-carbon synthon containing a protected carboxylic acid or a precursor that can be readily converted to a carboxylic acid.

One general approach involves the reaction of a phenothiazine with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. For instance, 10H-phenothiazine can be reacted with ethyl 3-bromopropanoate in the presence of a base, followed by acidic or basic hydrolysis to yield 10H-phenothiazine-10-propanoic acid.

References

In-Depth Technical Guide on 3-(10H-Phenothiazin-10-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a heterocyclic compound well-established in medicinal chemistry for its diverse pharmacological activities. The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly antipsychotics. This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound, covering its synthesis, physicochemical properties, and potential biological activities, with a focus on its prospective applications in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 161 to 164 °C.[1] It is characterized by the presence of a propanoic acid side chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties to the molecule.[2] This functional group allows for various chemical modifications, such as esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.[2]

| Property | Value | Reference |

| CAS Number | 362-03-8 | [1][3] |

| Molecular Formula | C₁₅H₁₃NO₂S | [2][4] |

| Molecular Weight | 271.34 g/mol | [3][4] |

| Melting Point | 161-164 °C | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Moderately soluble in polar solvents | [2] |

Synthesis and Experimental Protocols

A detailed synthetic protocol for this compound and its derivatives has been described. The general synthesis involves the reaction of phenothiazine with a suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

Synthesis of this compound

A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent acidification to yield the desired product.[5]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

| Technique | Observed Data |

| IR (KBr) | 1695 cm⁻¹ (C=O) |

| ¹H NMR (CDCl₃) | δ 2.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92 (s, 1H) |

| Mass (m/z) | 271 |

Theoretical Studies

While specific theoretical studies on this compound are limited, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of the broader phenothiazine scaffold.[6][7][8] These studies provide insights into the molecular structure, electronic distribution, and potential sites for metabolic transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a key structural feature that influences its biological activity.[7] Theoretical calculations can help in understanding the structure-activity relationships and in the rational design of new derivatives with enhanced potency and selectivity.

Biological Activities and Potential Applications

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antioxidant effects.

Antitumor Activity

| Related Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PEGylated phenothiazine (PPO) | HepG2 (human liver cancer) | 161.3 | [9] |

| PEGylated phenothiazine (PPO) | MCF7 (breast cancer) | 131.7 | [9] |

| Trifluoperazine derivative (A4) | Ca922 (oral cancer) | Not specified, but higher activity than parent compound | [11][12] |

| 1-aryl-1,2,3-triazole derivative | Various cancer cell lines | 0.5 - 6.7 | [12] |

Antioxidant Activity

Phenothiazines are recognized for their antioxidant properties, which are attributed to the electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers, protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] While specific quantitative data for this compound is not available in the provided search results, the general antioxidant potential of the phenothiazine class is well-documented.

Hypothesized Antioxidant Mechanism

Caption: Proposed mechanism of free radical scavenging.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on related phenothiazine derivatives suggest several potential mechanisms of action. One prominent mechanism is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and proliferation, such as Ras.[12] By inhibiting this enzyme, phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[10][12] They can also interfere with various other signaling pathways, including those involving Akt, p38, and ERK.[12]

Potential Signaling Pathway Interactions

Caption: Potential molecular targets and cellular effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Its synthetic accessibility and the potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound and its derivatives in various cancer cell lines and antioxidant assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847) | Abcam [abcam.com]

- 3. scbt.com [scbt.com]

- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Dawn of Psychopharmacology: A Technical Guide to the Discovery and History of Phenothiazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of phenothiazine-based compounds, a class of molecules that revolutionized the treatment of psychiatric disorders and laid the foundation for modern psychopharmacology. From their origins in the dye industry to their serendipitous application in psychiatry, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and pharmacological principles that underpin the development of these transformative drugs.

A Historical Trajectory: From Dyes to Drugs

The story of phenothiazines begins not in a pharmacy, but in the burgeoning chemical industry of the late 19th century. The parent compound, phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[1][2] Initially, its derivatives, such as methylene blue, found application as synthetic dyes and later as antiseptics and antimalarials.[1][3]

The journey towards their profound impact on neuroscience began in the 1940s at the French pharmaceutical company Rhône-Poulenc. In a quest for novel antihistamines, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[4] This research led to the development of promethazine in 1947, a compound with pronounced sedative effects in addition to its antihistaminic properties.[5]

The pivotal moment came in December 1950, when Charpentier synthesized a chlorinated derivative of promazine, initially designated RP4560, which would later be known as chlorpromazine.[6] This modification, the addition of a chlorine atom to the phenothiazine ring, would prove to be a critical step in unlocking its potent psychoactive properties.

A French surgeon, Henri Laborit, was instrumental in recognizing the psychiatric potential of these compounds. While investigating methods to reduce surgical shock, he utilized promethazine and later chlorpromazine to induce a state of "artificial hibernation" in his patients, noting their remarkable calming and "disinterested" state.[7][8] Laborit's observations prompted him to suggest the use of chlorpromazine in psychiatric patients.

This suggestion was taken up by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris. In 1952, they conducted the first clinical trials of chlorpromazine on psychotic patients and observed its profound antipsychotic effects, going beyond simple sedation to alleviate hallucinations and delusions.[8][9][10] Their groundbreaking work, published in a series of papers in 1952, marked the beginning of the psychopharmacological revolution.[7][11]

dot

Figure 1: A timeline highlighting the key events in the discovery and development of phenothiazine-based compounds.

Synthesis of Key Phenothiazine-Based Compounds

The synthesis of the phenothiazine nucleus and its subsequent derivatization were crucial steps in the development of this class of drugs.

Synthesis of the Phenothiazine Core

The original synthesis of phenothiazine by Bernthsen involved the fusion of diphenylamine with sulfur.[1][2] Modern syntheses often rely on the cyclization of 2-substituted diphenyl sulfides.[1]

Synthesis of Chlorpromazine

The synthesis of chlorpromazine by Paul Charpentier involved the alkylation of 2-chlorophenothiazine. A common synthetic route involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base like sodium amide or sodium hydroxide with a phase-transfer catalyst.[1][12]

Synthesis of Promethazine

Promethazine synthesis also starts with the phenothiazine core. The key step is the alkylation of phenothiazine with 2-dimethylaminopropyl chloride.

Experimental Protocols

The discovery and development of phenothiazine-based antipsychotics were underpinned by a series of seminal experiments, both preclinical and clinical.

Preclinical Evaluation: The Conditioned Rat Experiment

One of the key preclinical experiments that hinted at the unique properties of chlorpromazine was conducted by Simone Courvoisier at Rhône-Poulenc.

Objective: To assess the central effects of new phenothiazine derivatives.

Methodology:

-

Rats were trained to climb a rope in response to an auditory stimulus (a bell) to avoid a mild electric shock.

-

Once the conditioned response was established, the rats were administered various phenothiazine derivatives, including chlorpromazine.

-

The behavior of the rats in response to the bell was then observed.

Key Findings: While other sedatives would impair the rats' ability to climb the rope altogether, chlorpromazine-treated rats were physically capable of climbing but ignored the bell.[4] This suggested a "disinhibiting" or "indifference-producing" effect rather than simple motor sedation, a crucial clue to its potential antipsychotic action.

The First Clinical Trial of Chlorpromazine in Psychiatry

The 1952 clinical trial by Jean Delay and Pierre Deniker at Sainte-Anne Hospital was a landmark in medical history.

Objective: To evaluate the therapeutic effects of chlorpromazine in patients with psychotic disorders.

Methodology:

-

A cohort of 38 patients with various psychotic conditions, including schizophrenia and mania, were selected for the trial.[9][10]

-

Chlorpromazine was administered daily via injection, with dosages typically ranging from 75 to 100 mg per day.[10]

-

The clinical response of the patients was meticulously documented, focusing on changes in agitation, delusions, and hallucinations.

Key Findings: The results were dramatic. Patients exhibited a significant reduction in psychotic symptoms, including a calming of agitation and a decrease in delusional thinking and hallucinations.[9][11] The therapeutic effect was distinct from simple sedation, leading Delay and Deniker to coin the term "neuroleptic" to describe this new class of drugs.

Mechanism of Action: Dopamine Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[13] This antagonism helps to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of dopaminergic neurotransmission.

dot

Figure 2: A diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine-based compounds.

Phenothiazines are not exclusively selective for D2 receptors and interact with a variety of other neurotransmitter receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[13]

Quantitative Data

The following tables summarize key quantitative data related to the physicochemical properties, receptor binding affinities, and clinical aspects of prominent phenothiazine derivatives.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Chlorpromazine | C17H19ClN2S | 318.86 | 196-198 (hydrochloride) |

| Promethazine | C17H20N2S | 284.42 | 60 |

Data sourced from PubChem.[14][15]

Receptor Binding Affinities (Ki, nM)

| Receptor | Chlorpromazine | Promethazine | Thioridazine |

| Dopamine D1 | 24 | - | 120 |

| Dopamine D2 | 1.1 | 20 | 3.2 |

| Serotonin 5-HT1A | 26 | - | 120 |

| Serotonin 5-HT2A | 1.5 | 2.0 | 4.6 |

| Histamine H1 | 0.5 | 0.1 | 4.0 |

| Muscarinic M1 | 1.9 | 2.1 | 1.3 |

| Alpha-1 Adrenergic | 0.7 | 2.0 | 1.5 |

A lower Ki value indicates a higher binding affinity. Data compiled from various sources.[4][16]

Early Clinical Trial Data (Delay and Deniker, 1952)

| Patient Group | Number of Patients | Daily Dosage (mg) | Key Outcomes |

| Agitation and Excitation | 10 | 75-150 | Rapid calming, reduction in aggressive behavior. |

| Manic States | 8 | 100-200 | Control of manic symptoms, reduced hyperactivity. |

| Schizophrenia | 6 | 100-200 | Improvement in thought disorder, decreased hallucinations and delusions. |

| Confusional States | 7 | 75-150 | Reduction in confusion and disorientation. |

| Anxious and Depressed States | 7 | 50-100 | Anxiolytic effects, some improvement in depressive symptoms. |

Data interpreted from published accounts of the 1952 trial.[9][17]

Incidence of Key Side Effects

| Side Effect | Incidence with Typical Phenothiazines |

| Extrapyramidal Symptoms (EPS) | |

| - Parkinsonism | ~20% |

| - Akathisia | ~11% |

| - Tardive Dyskinesia | ~7% |

| Sedation | Common, especially with low-potency agents |

| Orthostatic Hypotension | Common |

| Anticholinergic Effects (dry mouth, blurred vision, constipation) | Common |

Incidence rates can vary significantly based on the specific drug, dosage, and patient population. Data from meta-analyses of observational studies.[2][18][19]

Conclusion